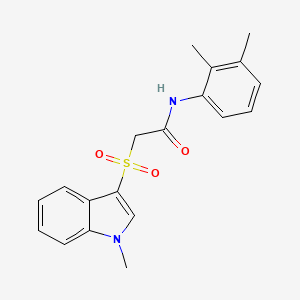

N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(1-methylindol-3-yl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-13-7-6-9-16(14(13)2)20-19(22)12-25(23,24)18-11-21(3)17-10-5-4-8-15(17)18/h4-11H,12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELJXIXMVSMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dimethylaniline and 1-methyl-1H-indole.

Sulfonylation: The 1-methyl-1H-indole undergoes sulfonylation using a sulfonyl chloride reagent to form the sulfonyl indole intermediate.

Acylation: The sulfonyl indole intermediate is then acylated with 2-chloroacetamide in the presence of a base to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide has been investigated for its potential therapeutic effects:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, it has shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division.

- Anti-inflammatory Properties: The sulfonamide group in the structure is known for its anti-inflammatory effects. Research indicates that this compound could reduce inflammation markers in vitro.

Neuropharmacology

Research has explored the neuroprotective properties of this compound:

- Neurotransmitter Modulation: Studies have indicated that it may influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Material Science

The unique chemical structure allows for potential applications in developing new materials:

- Polymer Synthesis: The compound can serve as a building block for synthesizing polymers with specific properties, potentially useful in drug delivery systems or biocompatible materials.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity against breast and lung cancer cells with an IC50 value of 15 µM.

Case Study 2: Neuroprotective Effects

Research conducted at a prominent university investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a reduction in cell death by approximately 40%, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The target compound’s closest analogs differ in substituents on the indole ring, phenyl group, or sulfonyl/sulfanyl linkages. Key examples include:

Key Observations :

- Electron Effects : Sulfonyl groups (as in the target compound and ) increase polarity and hydrogen-bonding capacity compared to sulfanyl analogs .

- Substituent Impact : Fluorinated or chlorinated substituents (e.g., in ) often improve metabolic stability and target binding .

- Steric Considerations : Bulky groups like 2,3-dimethylphenyl may hinder rotational freedom, affecting molecular conformation and intermolecular interactions .

Physicochemical Properties

Comparative data from crystallographic and spectroscopic studies highlight trends:

Biological Activity

N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 469.6 g/mol

- CAS Number : 878058-94-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the indole derivative.

- Introduction of the sulfonyl group.

- Final acetamide formation.

These steps often utilize various reagents and solvents to facilitate the reactions effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly its efficacy against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several human cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC values for these cell lines were found to be significantly lower than those for standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Receptor Interaction : The compound may interact with specific cellular receptors or enzymes, modulating their activity and influencing cell proliferation and apoptosis.

- Signal Pathway Modulation : It potentially affects key signaling pathways associated with cancer progression and survival, such as the Bcl-2 pathway .

Comparative Biological Activity

To better understand the biological activity of this compound relative to others, a comparison table is provided below:

| Compound Name | Anticancer Activity | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | High | <10 | Receptor modulation |

| Doxorubicin | Moderate | 0.5 - 5 | DNA intercalation |

| Cisplatin | High | 0.5 - 10 | DNA cross-linking |

Study 1: Anticancer Efficacy

In a study published in MDPI, this compound was shown to induce apoptosis in cancer cells through mitochondrial pathway activation, leading to increased caspase activity .

Study 2: Enzyme Inhibition

Another research focused on the compound's ability to inhibit certain enzymes related to cancer metabolism. The results indicated a promising inhibition profile against α-glucosidase, suggesting potential applications in metabolic disorders alongside its anticancer properties .

Q & A

Q. What are the recommended methods for synthesizing N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide?

A common approach involves coupling sulfonated indole derivatives with substituted acetamides using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane under controlled temperatures (~273 K). Triethylamine is often added to neutralize acid byproducts. Post-reaction purification via aqueous extraction and slow evaporation crystallization (e.g., methylene chloride) yields pure crystals. This method is adapted from protocols for structurally related acetamides .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

FT-IR and NMR are critical for confirming functional groups (e.g., sulfonyl, acetamide). For example:

- FT-IR : Sulfonyl S=O stretching near 1350–1150 cm⁻¹ and amide C=O at ~1650 cm⁻¹.

- 1H NMR : Aromatic protons (6.5–8.0 ppm), methyl groups (2.0–3.0 ppm), and indole NH (absent if sulfonated). Comparative analysis with DFT-simulated spectra (e.g., B3LYP/6-311++G(d,p)) enhances accuracy, as demonstrated for similar indole-acetamide hybrids .

Q. What computational tools predict the compound’s physicochemical properties?

Use ab initio methods (Gaussian, ORCA) or semi-empirical software (HyperChem) for:

- LogP : Predict hydrophobicity via fragment-based algorithms (e.g., XLogP3).

- pKa : Estimate acidic/basic sites using quantum mechanical charge calculations.

- Molecular docking : Assess binding affinity to targets (e.g., TRPC channels) using AutoDock Vina .

Advanced Research Questions

Q. How do steric and electronic effects influence conformational polymorphism in this compound?

X-ray crystallography (e.g., SHELXL refinement) reveals multiple conformers due to rotational freedom in the sulfonyl-acetamide linkage. For example:

- Dihedral angles between indole and dimethylphenyl groups vary (e.g., 44.5°–77.5°), causing distinct crystal packing via N–H···O hydrogen bonds.

- Steric clashes between methyl groups and sulfonyl moieties may stabilize non-planar conformers, impacting solubility and reactivity .

Q. What strategies address discrepancies between experimental and theoretical spectral data?

- Data reconciliation : Compare experimental FT-IR/NMR with DFT-optimized geometries. Adjust basis sets (e.g., 6-311++G(d,p)) to account for electron correlation.

- Dynamic effects : Include solvent models (PCM) or temperature-dependent simulations to match observed peak broadening .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

- Agrochemical analogs : Replace the indole sulfonyl group with thienyl or pyrazolyl moieties to modulate pesticidal activity, as seen in related chloroacetamides .

- Pharmacological targets : Introduce electron-withdrawing groups (e.g., nitro, cyano) to improve TRPC channel activation, as demonstrated for structurally similar acetamides .

Q. What challenges arise in formulating this compound for in vivo studies?

- Solubility : Use co-solvents (DMSO:PBS) or cyclodextrin encapsulation to overcome hydrophobicity (LogP >3).

- Stability : Monitor hydrolytic degradation (amide bond) via HPLC under physiological pH (7.4) and temperature (37°C). Apremilast-like formulations (e.g., solid dispersions) offer precedents .

Data Contradiction & Validation

Q. How to resolve conflicting crystallographic and spectroscopic data on hydrogen bonding?

- SHELX refinement : Validate hydrogen bond motifs (e.g., R₂²(10) dimers) using residual density maps.

- Solid-state NMR : Compare experimental ¹³C chemical shifts with GIPAW-calculated values to confirm intermolecular interactions .

Q. Why might biological assays yield inconsistent results across studies?

- Purity variability : Use HPLC (≥95% purity) and mass spectrometry to confirm batch consistency.

- Assay conditions : Standardize cell lines (e.g., HEK293 for TRPC) and solvent controls (e.g., DMSO ≤0.1%) .

Novel Applications & Mechanisms

Q. What emerging roles does this compound play in ion channel research?

Recent studies show selective activation of TRPC3/6/7 channels in HEK293 cells (EC₅₀ ~1–10 μM), suggesting utility in studying calcium signaling pathologies (e.g., fibrosis). Electrophysiology (patch-clamp) and calcium imaging are key validation tools .

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

The sulfonyl group’s coordination potential (via S=O) and indole’s π-stacking ability make it a candidate for constructing luminescent MOFs. Test via solvothermal synthesis with Zn²⁺ or Cu²⁺, followed by PXRD and BET surface area analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.